molecular formula C8H5BrF3NO B8795522 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B8795522
M. Wt: 268.03 g/mol
InChI Key: YHSYRFXXJKYYBZ-UHFFFAOYSA-N
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Patent
US07935702B2

Procedure details

Dissolve 1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)ethanol (3.75 g, 0.01394 moles) in anhydrous THF (75 mL) and add MnO2 (12.1-24.2 g, 10 to 20 eq) at room temperature. Reflux the mixture under N2 atmosphere for 3 days. Cool the reaction mixture, filter through celite, wash the celite with THF (3×50 mL) and then concentrate under vacuum to afford the title compound as a colorless yellow oil.
Name
1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)ethanol
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
18.15 (± 6.05) g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1>C1COCC1.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:12])[F:13])[C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)ethanol
Quantity
3.75 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C)O)C(F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.15 (± 6.05) g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux the mixture under N2 atmosphere for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture
FILTRATION
Type
FILTRATION
Details
filter through celite
WASH
Type
WASH
Details
wash the celite with THF (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(C)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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